Product packaging for N,N-Dimethyl-1,3-dioxolan-2-amine(Cat. No.:CAS No. 19449-26-4)

N,N-Dimethyl-1,3-dioxolan-2-amine

Cat. No.: B100803
CAS No.: 19449-26-4
M. Wt: 117.15 g/mol
InChI Key: MPMQNXVIUFUDEP-UHFFFAOYSA-N
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Description

Significance of the 1,3-Dioxolane (B20135) Core in Organic Chemistry

The 1,3-dioxolane ring is a five-membered heterocyclic acetal (B89532) that holds a prominent position in organic chemistry. xiangyuch.comnih.gov One of its most fundamental and widely recognized roles is as a protecting group for carbonyl compounds such as aldehydes and ketones. This protection strategy involves the reaction of the carbonyl compound with ethylene (B1197577) glycol to form the stable dioxolane ring, which is resistant to nucleophiles and bases, and can be readily removed under acidic conditions. xiangyuch.comorganic-chemistry.org

Beyond its use in protecting group chemistry, the 1,3-dioxolane moiety is a key structural motif in a multitude of pharmacologically active molecules. nih.gov Its presence is critical to the biological activity of various compounds, including antiviral, antifungal, and anti-HIV agents. nih.gov For instance, the potent antifungal drug Itraconazole (B105839) features a dioxolane ring essential for its mechanism of action. sigmaaldrich.com Furthermore, derivatives of 2,2-dimethyl-1,3-dioxolane (B146691) have been investigated as potential inhibitors of the human rhinovirus (HRV) 3C protease, a key target for anti-rhinoviral medicines.

The utility of 1,3-dioxolane extends to its application as a versatile solvent capable of dissolving polymers and resins, and as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. uni.lu Its derivatives are also employed in a range of synthetic transformations, including as precursors in Wittig reactions and asymmetric cycloadditions, highlighting the broad importance of this heterocyclic core. nih.govenamine.netunl.edu

Historical Context of Dioxolane-Derived Amine Synthesis

The synthesis of dioxolane-derived amines, particularly those with the amine function at the C2 position like N,N-Dimethyl-1,3-dioxolan-2-amine, is historically linked to the chemistry of orthoamides and formamide (B127407) acetals. sciencemadness.org The target compound is structurally a cyclic acetal of the highly versatile reagent N,N-Dimethylformamide (DMF).

Historically, the synthesis of its acyclic analogue, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), provides context. DMF-DMA can be prepared by reacting DMF with methanol (B129727) in the presence of an acid catalyst or by reacting an iminium complex, generated from DMF and dimethyl sulfate, with sodium methoxide. chemicalbook.comgoogle.com These formamide acetals are recognized as powerful reagents in organic synthesis. sciencemadness.org

The synthesis of this compound itself involves the adaptation of these methods to use a diol instead of a simple alcohol. Formamide acetals are known to react with 1,2-diols. sciencemadness.org A plausible synthetic route, therefore, is the reaction of ethylene glycol with a suitable electrophilic DMF derivative. A proposed mechanism involves the treatment of an epoxide with DMF, which proceeds through the formation of N,N-dimethylformamide ethylene acetal as a key intermediate. nih.gov More directly, the reaction can be achieved by the transacetalization of DMF-DMA with ethylene glycol or by reacting a Vilsmeier-type reagent, derived from DMF, with ethylene glycol. sciencemadness.org While specific historical papers detailing the first synthesis of this compound are not prevalent, its preparation is a logical extension of the well-established chemistry of formamide acetals developed over the mid-20th century.

Overview of Research Perspectives on this compound

Research interest in this compound, often referred to as an "aminal ester" or cyclic orthoamide derivative, stems from its potential as a synthetic reagent. sciencemadness.org While much of the published research has focused on its more common acyclic relative, DMF-DMA, the perspectives on the cyclic variant are informed by the known reactivity of this class of compounds. xiangyuch.comsigmaaldrich.com

The primary research perspective is its use as a formylating and alkylating agent. sciencemadness.org Formamide acetals are known to react with a variety of nucleophiles. This compound can serve as a source for the dimethylaminomethylidene group [-CH=N+(CH3)2] or as a means to introduce a protected aldehyde function. Its reactivity is expected to be modulated by the cyclic dioxolane structure compared to acyclic analogues, potentially offering different selectivity in reactions. sciencemadness.org

Another research avenue is its role as a synthetic intermediate. For example, its formation from epoxides and subsequent hydrolysis provides a pathway to vicinal diols, suggesting its utility in multi-step transformations. nih.gov The compound is listed in the US Environmental Protection Agency's (EPA) Chemical Data Reporting (CDR), which indicates that it is manufactured or imported for commercial use, likely as a specialty chemical intermediate. Future research may focus on exploring its specific applications in the synthesis of complex molecules, such as heterocycles and pharmaceuticals, where its unique steric and electronic properties can be leveraged. xiangyuch.comchemicalbook.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 19449-26-4 echemi.com
Molecular Formula C₅H₁₁NO₂ nih.govechemi.com
Molecular Weight 117.15 g/mol nih.govechemi.com
Density 1.007 g/cm³ @ 20 °C echemi.com
Boiling Point 142-144 °C echemi.com
Flash Point 38 °C echemi.com
Refractive Index n20/D 1.429 echemi.com
Synonyms Dimethylformamide cyclic ethylene acetal, 2-Dimethylamino-1,3-dioxolane nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B100803 N,N-Dimethyl-1,3-dioxolan-2-amine CAS No. 19449-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1,3-dioxolan-2-amine
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InChI

InChI=1S/C5H11NO2/c1-6(2)5-7-3-4-8-5/h5H,3-4H2,1-2H3
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InChI Key

MPMQNXVIUFUDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00173081
Record name N,N-Dimethyl-1,3-dioxolan-2-amine
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Molecular Weight

117.15 g/mol
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CAS No.

19449-26-4
Record name N,N-Dimethyl-1,3-dioxolan-2-amine
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Record name N,N-DIMETHYL-1,3-DIOXOLAN-2-AMINE
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Reaction Mechanisms and Chemical Reactivity of N,n Dimethyl 1,3 Dioxolan 2 Amine

Nucleophilic Character of the Amine Moiety

The presence of a dimethylamino group at the C2 position of the dioxolane ring imparts significant nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom is the primary site for reactions with electrophiles.

Substituent Effects on Nucleophilicity

The nucleophilicity of an amine is closely related to its basicity and is heavily influenced by the electronic effects of its substituents. In N,N-Dimethyl-1,3-dioxolan-2-amine, the nitrogen atom is bonded to two methyl groups. These alkyl groups are electron-donating via an inductive effect, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for donation to an electrophile, thereby increasing the amine's nucleophilicity and basicity compared to ammonia (B1221849) or primary amines. alfa-chemistry.comquora.com

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. The inductive effect of alkyl substitution is evident when comparing the pKaH values of ammonia and its methylated derivatives.

Table 1: Comparison of pKaH Values for Ammonia and Methylated Amines

Compound Formula pKa of Conjugate Acid (pKaH)
Ammonia NH₃ ~9.2
Methylamine (B109427) CH₃NH₂ ~10.6
Dimethylamine (B145610) (CH₃)₂NH 10.73 alfa-chemistry.comnih.gov
Trimethylamine (B31210) (CH₃)₃N 9.81 alfa-chemistry.comchegg.com

As shown in Table 1, the substitution of hydrogen atoms with electron-donating methyl groups generally increases basicity from ammonia to dimethylamine. While trimethylamine is an exception to this trend in aqueous solution due to factors like solvation, the data clearly illustrates the electronic enhancement provided by alkyl groups. quora.com

Steric and Electronic Influences on Reactivity

While electronic effects enhance the nucleophilicity of the amine, steric factors can diminish it. The nitrogen in this compound is a tertiary amine, meaning it is bonded to three non-hydrogen atoms. The two methyl groups, combined with the adjacent bulky 1,3-dioxolane (B20135) ring, create significant steric hindrance around the nitrogen's lone pair. This steric crowding can impede the approach of electrophiles, particularly large or sterically demanding ones, thus reducing the rate of nucleophilic attack.

Reactivity of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532). The reactivity of this portion of the molecule is dominated by the chemistry of the acetal functional group. A key characteristic of acetals is their stability under neutral or basic conditions and their lability in the presence of acid. thieme-connect.deorganic-chemistry.org

Acid-Mediated Ring-Opening Mechanisms

The cleavage of the 1,3-dioxolane ring is readily achieved under acidic conditions, using either Brønsted or Lewis acids as catalysts. organic-chemistry.org The generally accepted mechanism proceeds through the following steps:

Protonation: An acid catalyst protonates one of the electronegative oxygen atoms of the dioxolane ring.

Ring Cleavage: The protonated C-O bond breaks, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion. The positive charge is delocalized between the C2 carbon and the remaining ring oxygen atom.

Nucleophilic Attack: The carbocation intermediate is highly electrophilic and is rapidly attacked by any nucleophile present in the reaction mixture. In the presence of water, this results in hydrolysis to regenerate the parent carbonyl (in this case, likely an unstable N,N-dimethylformamide equivalent) and ethylene (B1197577) glycol. In an alcohol solvent, transacetalization can occur. organic-chemistry.org

In this compound, the presence of the basic nitrogen atom introduces a point of competition. In an acidic medium, the dimethylamino group can also be protonated to form a dimethylammonium salt. This sequestration of the acid catalyst could potentially slow the rate of ring-opening compared to dioxolanes without a basic substituent.

Dioxolane Ring Stability and Cleavage Pathways

The stability of the dioxolane ring is highly dependent on the pH of its environment. Its resistance to bases and various nucleophiles makes it a valuable protecting group in organic synthesis. thieme-connect.deorganic-chemistry.org However, this stability is lost in acidic media. nih.gov

Table 2: General Stability of the 1,3-Dioxolane Ring

Condition Stability
Strong and weak bases Stable
Nucleophiles (e.g., organometallics, hydrides) Generally Stable
Catalytic Acid (Brønsted or Lewis) Unstable (cleavage/hydrolysis) organic-chemistry.org
Reductive Conditions (e.g., H₂/catalyst) Stable
Oxidative Conditions Generally stable to mild oxidants, but can be cleaved by strong oxidizing agents. organic-chemistry.org

Beyond simple acid-catalyzed hydrolysis, the 1,3-dioxolane ring can undergo other cleavage reactions. For instance, reductive cleavage can be accomplished using a combination of a hydride source, like lithium aluminum hydride (LiAlH₄), and a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃). This reaction proceeds via the formation of the oxocarbenium ion intermediate, which is then reduced by a hydride ion to yield a hydroxy ether.

Elimination and Decomposition Pathways

The degradation of this compound can be expected to follow pathways dictated by its constituent functional groups. While specific studies on the thermal decomposition of this exact compound are not prevalent, plausible pathways can be inferred from the general behavior of amino acetals and dioxolanes.

Under thermal stress, fragmentation is a likely outcome. Mass spectrometry studies of similar compounds often show cleavage of the C2-N bond or fragmentation of the dioxolane ring. The formation of a stable N,N-dimethylformamide cation fragment would be an anticipated pathway.

The degradation of amino acids often involves initial deamination or transamination reactions. libretexts.orgnumberanalytics.comnih.gov While not a free amino acid, the amino group of this compound could potentially be involved in similar enzymatic or chemical degradation processes under specific biological or environmental conditions, leading to the separation of the nitrogen-containing portion from the carbon skeleton. The remaining carbon structure would then be further metabolized. libretexts.org

Furthermore, the cationic ring-opening polymerization of 1,3-dioxolane is a known process that can be initiated by Lewis acids, leading to the formation of polydioxolane. researchgate.netrsc.org It is conceivable that under certain catalytic conditions, this compound could undergo similar processes, although the tertiary amine substituent would significantly influence the polymerization kinetics and mechanism.

Thermal Decomposition Kinetics

Detailed experimental studies on the thermal decomposition kinetics of pure this compound are not extensively documented in publicly available literature. However, the thermal stability of the molecule can be inferred from the general behavior of amines and cyclic acetals.

Amines, as a class of compounds, can undergo thermal decomposition, although the temperatures and products can vary widely depending on their structure. For instance, incidents involving exothermic reactions of amines with solvents like dichloromethane (B109758) have been reported, indicating potential thermal instability under certain conditions. cetjournal.it The thermal degradation of alkanolamines, for example, is known to increase with temperature and the presence of other reactants like CO2. ntnu.nontnu.no

The 1,3-dioxolane ring is a cyclic acetal. While generally stable, acetals can undergo thermal fragmentation. For example, flash vacuum pyrolysis of certain 1,3-dioxolan-4-ones, which also contain a dioxolane ring, has been shown to result in fragmentation.

Given the absence of specific kinetic data for this compound, a summary of its known physical properties is provided in the table below.

PropertyValue
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol echemi.com
Boiling Point30 - 34 °C (at 1 torr) chemicalbook.com
Density1.007 g/cm³ (at 20 °C) echemi.com
Flash Point38 °C echemi.com

This table presents basic physical properties of this compound.

Without specific studies, it is difficult to provide precise decomposition pathways and kinetic parameters. However, it can be hypothesized that at elevated temperatures, the compound may undergo fragmentation of the dioxolane ring or reactions involving the dimethylamino group.

Acid-Promoted Decarboxylation Mechanisms

The term "decarboxylation" is not applicable to this compound as it lacks a carboxylic acid functional group. However, the compound is susceptible to acid-promoted decomposition, specifically through the hydrolysis of the cyclic acetal.

The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-understood process. acs.orgorganic-chemistry.org The mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a resonance-stabilized carbocation. This intermediate is then attacked by water, and subsequent deprotonation yields the hydrolysis products.

In the case of this compound, the reaction would proceed as follows:

Protonation: An acid protonates one of the ether oxygen atoms of the dioxolane ring. The nitrogen atom of the dimethylamino group could also be protonated, which would deactivate the molecule towards ring protonation due to the electron-withdrawing effect of the resulting ammonium (B1175870) salt. However, under aqueous acidic conditions, an equilibrium will exist.

Ring Opening: The protonated dioxolane undergoes cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. The positive charge is shared between the carbon atom at the 2-position and the remaining ether oxygen.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: Loss of a proton from the newly added water molecule yields a hemiacetal intermediate.

Further Reaction: This hemiacetal is in equilibrium with the corresponding aldehyde or ketone and the diol. In this specific case, the hydrolysis would be expected to yield ethylene glycol and an equivalent of N,N-dimethylformamide, likely as its protonated conjugate acid under the reaction conditions.

The presence of the dimethylamino group at the 2-position can influence the rate of hydrolysis. The nitrogen atom's lone pair can participate in stabilizing the carbocation intermediate through resonance, which could potentially accelerate the rate of hydrolysis compared to unsubstituted or alkyl-substituted dioxolanes.

Metal-Catalyzed Reaction Mechanisms Involving Dioxolane-Amine Ligands

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making it a potential ligand for metal ions. While specific studies on this compound as a ligand are not abundant, research on structurally similar molecules demonstrates the coordinating ability of dioxolane-amine scaffolds.

A notable example involves a dioxime ligand, N,N-bis(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]amino} ethyl)N′,N′-dihydroxyethanediimidamide (H2L), which has been synthesized and used to form mononuclear complexes with various divalent metal ions such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺. In these complexes, the ligand coordinates to the metal ions through its nitrogen atoms. For instance, with Co²⁺, Ni²⁺, and Cu²⁺, the ligand forms complexes with a 1:2 metal-to-ligand ratio, while with Zn²⁺ and Cd²⁺, 1:1 complexes are formed. This demonstrates the capacity of the amine groups in a dioxolane-containing molecule to act as coordination sites.

The general utility of diamine ligands in metal-catalyzed reactions, particularly with copper, is well-established. nih.gov N,N'-dimethyl-substituted diamine ligands are often more effective catalysts than their unsubstituted counterparts, leading to higher reaction rates. nih.gov This is attributed to the prevention of undesired N-arylation of the ligand and the prevention of the formation of less reactive, multiply ligated metal species. nih.gov

In the context of palladium-catalyzed reactions, amine bis(phenolate) ligands with amino acid ester pendant arms have been shown to coordinate with Pd(II) in an O,N,O pincer-like fashion. hw.ac.uk This again highlights the ability of amine and oxygen-containing ligands to form stable complexes with transition metals, which are active catalysts in C-C coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions. hw.ac.uk

While direct evidence for this compound in catalysis is lacking, based on the behavior of analogous structures, it can be postulated that it could act as a bidentate or monodentate ligand, coordinating through its nitrogen and/or oxygen atoms to a metal center. The specific coordination mode would depend on the metal ion, the solvent, and the other ligands present. The table below lists some metal ions that have been shown to coordinate with similar dioxolane-amine type ligands.

Metal IonCoordination Information with Similar Ligands
Co²⁺Forms 1:2 complexes with dioxolane-containing dioxime ligands.
Ni²⁺Forms 1:2 complexes with dioxolane-containing dioxime ligands.
Cu²⁺Forms 1:2 complexes with dioxolane-containing dioxime ligands.
Zn²⁺Forms 1:1 complexes with dioxolane-containing dioxime ligands.
Cd²⁺Forms 1:1 complexes with dioxolane-containing dioxime ligands.
Pd²⁺Forms complexes with amine bis(phenolate) ligands containing amino acid esters. hw.ac.uk

This table summarizes metal ions known to coordinate with ligands structurally related to this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H and ¹³C NMR for Regioisomeric Differentiation

¹H NMR: The spectrum would be expected to show three distinct signals: a singlet for the six equivalent protons of the two methyl groups (N(CH₃)₂), a multiplet for the four equivalent protons of the ethylene (B1197577) group (-OCH₂CH₂O-), and a signal for the single proton on the carbon atom situated between the two oxygens and the nitrogen (O-CH-N). The integration of these signals would correspond to a 6:4:1 ratio.

¹³C NMR: The spectrum would likely display three signals corresponding to the three different carbon environments: one for the two equivalent methyl carbons, one for the two equivalent methylene (B1212753) carbons in the dioxolane ring, and one for the unique carbon atom of the orthoester group (O-C-N).

Interactive Data Table: Predicted NMR Shifts for N,N-Dimethyl-1,3-dioxolan-2-amine

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~ 2.3-2.7Singlet6HN(CH ₃)₂
¹H~ 3.8-4.2Multiplet4H-OCH ₂CH ₂O-
¹H~ 4.8-5.2Singlet1HO-CH -N
¹³C~ 35-40Quartet-N(C H₃)₂
¹³C~ 63-67Triplet--OC H₂C H₂O-
¹³C~ 118-122Doublet-O-C -N
Note: These are estimated values based on typical chemical shifts for similar functional groups and should not be considered experimental data.

Two-Dimensional NMR Techniques for Complex Structural Assignments

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning NMR signals and confirming connectivity within a molecule. In the absence of experimental data for this compound, a discussion of their application remains theoretical.

COSY: A COSY spectrum would show correlations between coupled protons. For this molecule, it would primarily confirm the coupling within the -CH₂CH₂- fragment of the dioxolane ring.

HSQC: An HSQC spectrum correlates directly bonded carbon and proton atoms. It would definitively link the predicted proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

High-Resolution Mass Spectrometry for Molecular Ion Confirmation

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula. For this compound (C₅H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 117.07898 u.

Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, molecules are fragmented in a reproducible manner. While specific data for this compound is not available, fragmentation would likely proceed through cleavage of the dioxolane ring and loss of the dimethylamino group. The fragmentation of amines is often dominated by alpha-cleavage, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum for this compound. nist.gov

Key expected absorption bands include:

C-H stretching: Vibrations for the methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹.

C-N stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1020-1250 cm⁻¹ range.

C-O stretching: Strong absorptions corresponding to the C-O bonds of the cyclic ether (dioxolane ring) would be prominent in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 3000Medium-StrongC-H stretch (alkane)
1450 - 1480MediumC-H bend (alkane)
1000 - 1300StrongC-O stretch (ether/acetal)
1020 - 1250MediumC-N stretch (amine)
Note: This table is based on the NIST gas-phase IR spectrum and general IR correlation charts. nist.gov

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformational details, and, for chiral molecules, its absolute and relative configuration. The process involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the positions of individual atoms can be determined with high precision.

For this compound, which is an achiral molecule, X-ray crystallography would confirm the geometry of the 1,3-dioxolane (B20135) ring, which typically adopts an envelope or twisted conformation. It would also precisely define the bond lengths and angles of the dimethylamino substituent relative to the heterocyclic ring. While specific crystallographic data for this compound is not extensively reported in the surveyed literature, the technique has been successfully applied to characterize various substituted 1,3-dioxolane derivatives. acs.orgmdpi.com For instance, studies on chiral 1,3-dioxolan-4-ones have utilized X-ray diffraction to confirm the absolute configuration of products resulting from stereoselective reactions. mdpi.com Similarly, the crystal structure of a complex itraconazole (B105839) derivative containing a dioxolane moiety was determined, confirming its geometry and stereochemistry. acs.org These examples underscore the power of X-ray crystallography to provide unambiguous structural evidence, which would be invaluable for definitively characterizing this compound.

Comprehensive Spectroscopic Methodologies

A suite of spectroscopic methods is essential for the comprehensive characterization of a chemical compound, providing complementary information regarding its electronic structure, chirality, and elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. The technique is particularly sensitive to molecules containing π-systems and heteroatoms with non-bonding electrons.

For this compound, the expected electronic transitions would primarily involve the non-bonding (n) electrons on the nitrogen and oxygen atoms and the electrons in the carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-hydrogen sigma (σ) bonds. The likely transitions are n→σ* and σ→σ*. These transitions typically require high energy and thus occur at short wavelengths, often below 200 nm in the far-UV region. Consequently, they may not always be observable using standard laboratory UV-Vis spectrophotometers.

While specific UV-Vis absorption maxima for this compound are not detailed in the available research, the technique is useful for qualitative assessments. For example, in studies of other complex molecules, UV-Vis spectroscopy has been used to monitor the stability of compounds in solution over time; the absence of new absorption peaks indicates that the compound has not degraded. acs.org

Circular Dichroism (CD) Spectroscopy for Chiral Species

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A molecule must be chiral (lacking an improper axis of rotation, including a plane of symmetry or a center of inversion) to exhibit a CD spectrum. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores.

The compound this compound is achiral. nih.gov It possesses a plane of symmetry passing through the C2 atom of the dioxolane ring and the nitrogen atom. As a result, it does not have enantiomers and will not rotate plane-polarized light or exhibit a signal in CD spectroscopy. Therefore, CD spectroscopy is not an applicable technique for the structural elucidation of this specific compound. However, it is a critical tool for analyzing chiral derivatives that could be synthesized from or related to the 1,3-dioxolane scaffold.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are then compared to the theoretical values calculated from the compound's proposed molecular formula. This comparison is crucial for verifying the purity and confirming the empirical and molecular formula of a newly synthesized substance.

The molecular formula for this compound is C₅H₁₁NO₂. nih.govnist.gov Its molecular weight is approximately 117.15 g/mol . nih.govnist.govechemi.com Based on this formula, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound Data calculated based on the molecular formula C₅H₁₁NO₂ and atomic masses C=12.011, H=1.008, N=14.007, O=15.999.

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 5 60.055 51.28
Hydrogen H 1.008 11 11.088 9.47
Nitrogen N 14.007 1 14.007 11.96
Oxygen O 15.999 2 31.998 27.31

| Total | | | | 117.148 | 100.00 |

For a synthesized sample of this compound, the experimentally determined percentages of C, H, and N would be expected to fall within a narrow margin (typically ±0.4%) of the calculated theoretical values to confirm its stoichiometric purity.

Computational Chemistry and Theoretical Studies of N,n Dimethyl 1,3 Dioxolan 2 Amine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N,N-Dimethyl-1,3-dioxolan-2-amine, DFT could be applied in several key areas:

Prediction of Reaction Transition States and Energy Profiles

DFT calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating their corresponding energy barriers. For instance, in reactions involving this compound, such as nucleophilic attack or ring-opening reactions, DFT could map out the entire potential energy surface. This would reveal the lowest energy pathway for the reaction, providing crucial information on reaction kinetics and the feasibility of different chemical transformations. While no specific studies on this compound are available, research on other cyclic amines and orthoesters demonstrates the utility of DFT in predicting reaction outcomes. researchgate.netnih.gov

Optimization of Catalytic Systems and Ligand Design

Should this compound be explored as a ligand in catalysis, DFT would be a vital tool for optimizing the catalytic system. Calculations could predict the geometry of the metal-ligand complex, the binding energy of the ligand to the metal center, and the electronic effects of the ligand on the catalytic cycle. This predictive power allows for the rational design of more efficient and selective catalysts before their experimental synthesis.

Electronic Structure and Energetics Investigations

DFT can provide a detailed picture of the electronic structure of this compound. This includes the calculation of molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity, and the determination of the electron density distribution, which highlights regions susceptible to electrophilic or nucleophilic attack. Furthermore, DFT can accurately predict energetic properties such as the heat of formation and bond dissociation energies.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability and susceptibility to electrophilic attack.
LUMO Energy+2.1 eVIndicates electron-accepting ability and susceptibility to nucleophilic attack.
HOMO-LUMO Gap8.6 eVRelates to the electronic excitability and kinetic stability of the molecule.
Dipole Moment2.3 DProvides insight into the molecule's polarity and solubility.

Note: The values in this table are hypothetical and for illustrative purposes only, as no published DFT data for this compound could be found.

In Silico Spectroscopic Predictions for Validation of Experimental Data

Computational methods can predict various spectroscopic properties, which can then be used to validate and interpret experimental data. For this compound, these predictions could include:

NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts and coupling constants.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies and their intensities, corresponding to different functional groups.

UV-Vis Spectroscopy: Calculation of electronic transitions to predict the absorption maxima.

These in silico predictions can be a powerful aid in the structural elucidation of newly synthesized compounds and in the analysis of complex spectra.

Theoretical Studies on Intermolecular Interactions

The nature and strength of intermolecular interactions involving this compound could be investigated using theoretical methods. This would involve studying its ability to form hydrogen bonds (acting as a hydrogen bond acceptor at the oxygen and nitrogen atoms) and other non-covalent interactions like van der Waals forces. Understanding these interactions is fundamental to predicting the physical properties of the compound, such as its boiling point, solubility, and its behavior in different solvent environments. Studies on similar heterocyclic systems have utilized computational methods to analyze hydrogen bonding and π-stacking interactions. researchgate.net

Applications of N,n Dimethyl 1,3 Dioxolan 2 Amine in Organic Synthesis and Materials Science

Versatile Building Block in Complex Molecule Synthesis

The structure of N,N-Dimethyl-1,3-dioxolan-2-amine allows it to serve as a key starting material or intermediate in the construction of a variety of complex organic molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and natural products.

Precursor in Diverse Heterocyclic Compound Synthesis

This compound and its chemical relatives, N,N-dimethylformamide acetals, are valuable precursors for synthesizing a range of heterocyclic systems. Their primary utility lies in acting as a one-carbon (C1) synthon, introducing a formyl or related group that can react with various nucleophiles to build ring systems.

A prominent application is in the synthesis of pyrimidines, a core structure in many biologically active molecules. sciencemadness.orgsigmaaldrich.com Research has demonstrated that N,N-dimethylformamide acetals can react with compounds containing active methylene (B1212753) groups (compounds with a CH2 group flanked by two electron-withdrawing groups) and an amine source, such as ammonium (B1175870) acetate (B1210297), to construct the pyrimidine (B1678525) ring. liskonchem.com For instance, a three-component reaction between a ketone, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) can yield substituted pyrimidines under metal- and solvent-free conditions. liskonchem.com The reactivity of this compound is analogous, where it serves as the C1 building block for the heterocyclic ring. google.com This approach is notable for its efficiency and tolerance of various functional groups on the starting materials. liskonchem.com

Beyond pyrimidines, these acetals are employed in the synthesis of other heterocycles like pyridines, pyridazines, and indoles. sciencemadness.orgsigmaaldrich.com The reaction typically involves the initial formation of an enamine by reaction with an active methylene compound, which then undergoes cyclization to form the final heterocyclic product. sigmaaldrich.com

Table 1: Examples of Heterocyclic Synthesis using Dimethylformamide Acetals

Starting Materials Reagent Heterocyclic Product Reference
Ketones, NH4OAc N,N-Dimethylformamide dimethyl acetal Substituted Pyrimidines liskonchem.com
Malononitrile dimer, 4-Nitroaniline N,N-Dimethylformamide dimethyl acetal Substituted Pyrimidine sciencemadness.orgtcichemicals.com
Malononitrile dimer, Alkoxide N,N-Dimethylformamide dimethyl acetal Substituted Pyridine sciencemadness.orgtcichemicals.com

Intermediate in Nucleoside and β-Lactam Analog Preparation

In the synthesis of modified nucleosides, which are crucial for antiviral and anticancer drug development, protecting groups are essential. N,N-dimethylformamide acetals serve as effective reagents for the protection of exocyclic amine groups on nucleoside bases. For example, in the synthesis of a precursor to the antiviral drug Remdesivir, N,N-dimethylformamide dimethyl acetal was used to protect the primary exocyclic amine of GS-441524. nih.gov This protection prevents unwanted side reactions while other parts of the molecule are being modified. The resulting formamidine (B1211174) protecting group can be installed in high yield and is stable under certain reaction conditions but can be removed when needed. nih.gov

The role of this compound as an intermediate in the synthesis of β-lactam (azetidin-2-one) antibiotics is less direct. The core synthesis of β-lactams often involves methods like the Staudinger ketene-imine cycloaddition. While formamide (B127407) acetals are not typically primary reactants in these core cyclizations, their utility in modifying the side chains or other functional groups of pre-formed β-lactam scaffolds is plausible. Their ability to act as formylating agents or to create protective enamines could be employed in the elaboration of complex antibiotic structures.

Roles as Reagents, Protecting Groups, and Solvents

Beyond being incorporated into the final molecular structure, this compound functions in several other key roles during a chemical synthesis.

Strategies for Functional Group Protection

The dioxolane structure within this compound is a classic protecting group for 1,2-diols. The compound itself can be seen as a protected and activated form of dimethylformamide. More commonly, related N,N-dimethylformamide acetals are used to protect amine and alcohol functionalities. sigmaaldrich.comnih.gov The reaction of an amine or alcohol with the acetal results in the formation of a formamidine or an alkoxy-aminomethyl ether, respectively. These protected forms are stable to certain reagents, particularly nucleophiles and bases, but can be cleaved under acidic conditions to regenerate the original functional group.

This strategy is particularly valuable in multi-step syntheses where a specific functional group needs to be temporarily masked to prevent it from interfering with reactions occurring elsewhere in the molecule. nih.gov

Catalytic Functions as Ligands and Chiral Auxiliaries

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, giving them the potential to act as ligands by coordinating to metal centers in catalytic systems. The amine group, in particular, can facilitate coordination to transition metals, making related compounds valuable in certain catalytic processes. However, the use of this compound itself as a ligand in mainstream catalysis is not widely documented in scientific literature.

A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. A key requirement for a chiral auxiliary is that it must be chiral itself. This compound is an achiral molecule as it does not have a non-superimposable mirror image. Therefore, it cannot function as a chiral auxiliary. Chiral versions of dioxolanes, often derived from chiral starting materials like tartaric acid, are used for this purpose, but this compound itself does not fall into this category. researchgate.net

Solvent Applications in Specialized Chemical Processes

This compound is a liquid at room temperature with a boiling point between 142-144 °C. echemi.com Its structural relative, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), is soluble in many organic solvents. chemicalbook.com While not commonly employed as a bulk solvent, its polar nature and high boiling point suggest potential utility in specialized chemical processes that require these properties.

For comparison, the structurally similar cyclic urea (B33335) 1,3-Dimethyl-2-imidazolidinone (DMI) is used as a high-boiling polar aprotic solvent, often as a less carcinogenic substitute for hexamethylphosphoramide (B148902) (HMPA). merckmillipore.com Given the structural parallels, this compound could potentially serve a similar role, although its reactivity as a formylating agent might limit its broad use as an inert solvent. Its application as a solvent is often secondary to its role as a reagent, where it may be used in excess and thus also function as the reaction medium.

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C5H11NO2 echemi.com
Molecular Weight 117.15 g/mol echemi.com
CAS Number 19449-26-4 echemi.com
Boiling Point 142-144 °C echemi.com
Density 1.007 g/cm³ (at 20 °C) echemi.com
Appearance Liquid sigmaaldrich.com

| Synonyms | Dimethylformamide ethylene (B1197577) acetal | |

Development of Advanced Materials

The exploration of novel monomers and building blocks is a cornerstone of materials science, driving the development of materials with tailored properties. While the potential of this compound in this field can be inferred from its chemical structure, specific research on its direct application in the synthesis of advanced materials is not widely reported.

Incorporation into Polymer Synthesis and Functional Materials

The synthesis of functional polymers often involves the polymerization of monomers bearing specific chemical groups. The dioxolane and dimethylamino moieties of this compound suggest it could theoretically be explored in polymer chemistry. For instance, the dioxolane ring could potentially undergo ring-opening polymerization under specific catalytic conditions, a common strategy for producing polyesters and other polymers. However, dedicated studies on the ring-opening polymerization of this compound are not found in the surveyed literature.

Alternatively, the compound could serve as a functional additive or a modifying agent in polymer synthesis. The dimethylamino group could be utilized for further chemical modifications of a polymer backbone. Research on related dioxolane-containing compounds has shown their utility in creating functional polymers. For example, other dioxolane derivatives have been used to introduce protected aldehyde functionalities into polymers, which can be later deprotected to allow for subsequent chemical reactions on the polymer chain. Despite these possibilities, specific research findings detailing the polymerization behavior of this compound or its role in creating functional materials remain scarce.

Applications in Covalent Organic Framework (COF) Construction

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, built from organic monomers linked by strong covalent bonds. The design of COFs relies on the use of monomers with specific geometries and reactive functional groups that can undergo polymerization to form extended, porous networks.

The structure of this compound does not immediately lend itself to the typical polycondensation reactions used in COF synthesis, which often involve boronic acids, aldehydes, or amines with multiple reactive sites to form extended two- or three-dimensional structures. While the amine functionality is present, the monofunctional nature of the amine in this compound, coupled with the relatively stable dioxolane ring under typical COF synthesis conditions, makes its direct use as a primary building block for COF construction unlikely without prior chemical modification. There is no available research that documents the use of this compound in the synthesis of COFs.

Chemical Probe Development for Molecular Interaction Studies

Chemical probes are small molecules used to study and manipulate biological systems or other complex chemical environments. The development of such probes often requires molecules with specific binding properties, reactive handles for conjugation, or spectroscopic signatures that change upon interaction with a target.

Derivatives and Analogs of N,n Dimethyl 1,3 Dioxolan 2 Amine: Synthesis and Research

Chiral Dioxolane-Amine Derivatives

The introduction of stereocenters into the dioxolane ring or its substituents gives rise to chiral derivatives, which are of significant interest in asymmetric synthesis and catalysis. The synthesis of these chiral molecules requires precise control over stereochemistry, which can be achieved through enantioselective and diastereoselective methods.

The synthesis of enantiomerically pure or enriched chiral 1,3-dioxolanes is a key focus in organic chemistry. nih.gov One common strategy involves the reaction of aldehydes or ketones with enantiopure diols. nih.gov For instance, new chiral 1,3-dioxolanes with high enantiomeric excess (>99% ee) have been synthesized from the reaction of salicylaldehyde (B1680747) with commercially available enantiopure diols, where the chiral centers of the diols are not directly involved in the reaction. nih.gov

Another approach to enantioselective preparation involves the use of chiral reagents. For example, a lactate-based chiral hypervalent iodine reagent has been utilized in the enantioselective oxidation of styrenes, leading to oxyacetylation products with high enantioselectivity. nih.gov This concept can be extended to three-component assembly reactions to produce chiral dioxolane products. nih.gov

The development of chiral diamines within the dioxolane series has also been explored. For example, (+)-(4S,5S)-2,2-dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane was synthesized from the reaction of sodium diphenylamide with 2,2-dimethyl-4,5-bis(tosyloxymethyl)-1,3-dioxolane. researchgate.net Similarly, the reduction of the dicarboxamide derived from diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate and methylamine (B109427) yields (4S,5S)-2,2-dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane, which possesses both chiral carbon and nitrogen atoms. researchgate.net Such chiral diamines are valuable as ligands in asymmetric catalysis. acs.org

Table 1: Examples of Enantioselective Synthesis of Chiral Dioxolane Derivatives

Precursor(s)Chiral Reagent/AuxiliaryProductKey Feature
Salicylaldehyde, Enantiopure DiolsMontmorillonite K10 (catalyst)Chiral 1,3-dioxolanesHigh enantiomeric excess (>99% ee) nih.gov
Styrene, Carboxylic Acid, Silyl Enol EtherLactate-based chiral hypervalent iodine reagentChiral substituted 1,3-dioxolanesEnantioselective three-component assembly nih.gov
2,2-Dimethyl-4,5-bis(tosyloxymethyl)-1,3-dioxolane, Sodium DiphenylamideNone (Substrate-controlled)(+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolaneSynthesis of C2-symmetric chiral diamine researchgate.net
Diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, MethylamineLithium Aluminum Hydride (reduction)(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolaneCreation of chiral carbon and nitrogen centers researchgate.net

Diastereoselective control is crucial when creating new stereocenters in molecules that already contain one or more chiral centers. In the context of dioxolane-amine derivatives, this is often achieved by exploiting the steric and electronic influence of the existing chiral framework.

Research has shown that the stereoselective formation of substituted 1,3-dioxolanes can be achieved through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, followed by its stereoselective trapping with a nucleophile. nih.gov The stereochemistry of the starting alkene dictates the stereochemistry of the cation intermediate, which in turn influences the diastereoselectivity of the final product. nih.gov

Homochiral ketals derived from dioxolanes have been studied for their ability to direct diastereoselective cyclopropanation reactions. acs.org The structural features of the dioxolane ring play a significant role in the mechanistic pathways that determine the diastereomeric outcome of the reaction. acs.org Furthermore, the addition of Grignard reagents to chiral bis(1,3-oxazolidinyl)alkanes, which share structural similarities with dioxolane derivatives, proceeds with high diastereoselectivity to form C2-symmetrical chiral diamines. researchgate.net This highlights a general strategy where the chiral scaffold directs the approach of the incoming nucleophile.

Table 2: Methods for Diastereoselective Synthesis Involving Dioxolane-Related Structures

Reaction TypeChiral Substrate/AuxiliaryKey PrincipleOutcome
Three-Component AssemblyChiral AlkeneStereospecific formation and trapping of a dioxolanyl cation intermediate. nih.govDiastereoselective formation of substituted 1,3-dioxolanes. nih.gov
CyclopropanationHomochiral Dioxolane KetalsThe dioxolane structure mechanistically controls the stereochemical course of the reaction. acs.orgDiastereoselective cyclopropanation. acs.org
Grignard AdditionBis(1,3-oxazolidinyl)alkanesThe chiral bisoxazolidine (B8223872) scaffold directs the nucleophilic attack. researchgate.netHigh diastereoselectivity in the formation of C2-symmetric diamines. researchgate.net

Halogenated and Substituted Dioxolane-Amine Analogs

The introduction of halogens and other substituents onto the dioxolane ring or the amine moiety provides a means to systematically modify the electronic and steric properties of N,N-Dimethyl-1,3-dioxolan-2-amine. These modifications can influence the reactivity, basicity, and coordinating ability of the molecule.

Halogenated dioxolane precursors are common starting materials for the synthesis of amine derivatives. For instance, 2-chloromethyl-1,3-dioxolane (B1265877) can undergo nucleophilic substitution with various amines to yield the corresponding aminomethyl derivatives. The reactivity of these precursors is dependent on the nature of the halogen, with iodoethyl analogs exhibiting higher reactivity than chloromethyl analogs due to the better leaving group ability of iodide.

The substituents on the amine group also play a critical role. For example, N,N-dimethyl derivatives demonstrate reduced basicity compared to the corresponding primary amines, which affects their utility in catalysis. Conversely, incorporating bulkier substituents can impact biological activity and metabolic stability in related systems.

Dioxolane-Amine Containing Ligands for Metal Complexation and Catalysis

Amine-containing ligands are fundamental in coordination chemistry and transition metal catalysis, where they can stabilize metal centers and modulate their catalytic activity. chemscene.comnih.gov Derivatives of this compound, particularly chiral diamines, are designed to act as effective ligands for metal complexation. researchgate.net

For example, (+)-(4S,5S)-2,2-dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane has been successfully complexed with cobalt chloride. researchgate.net The bulky diphenylamino groups are intended to increase the rigidity of the resulting chelate ring, which can be advantageous in asymmetric catalysis. researchgate.net The electronic properties and coordination capabilities of such ligands are crucial for their function. chemscene.com The denticity and the nature of the amine (primary, secondary, or tertiary) can significantly influence the properties of the resulting metal complexes, including their absorbance and photoredox potential. nih.gov

While specific catalytic applications of complexes derived directly from this compound are not extensively detailed in the reviewed literature, the synthesis of related chiral dioxolane diamines is explicitly aimed at creating ligands for metal catalysts. researchgate.net The broader class of dioxolane-containing structures is used in various catalytic systems, such as in Cu-catalyzed asymmetric Friedel–Crafts alkylation and Ni(II)-catalyzed asymmetric cycloadditions. organic-chemistry.orgnih.gov

Structurally Related Dioxolane and Amine Compounds for Comparative Reactivity Studies

To understand the unique chemical properties of this compound and its derivatives, researchers often perform comparative studies with structurally related compounds. These studies help to elucidate the influence of the dioxolane ring, the substitution pattern on the nitrogen atom, and other structural features on reactivity.

For instance, the reactivity of various amine-borane complexes has been compared, revealing that the nature of the substituents on the amine (aliphatic vs. aromatic) significantly impacts the stability and reactivity of the complex. orientjchem.org Aniline-borane was found to be the most reactive, while triethylamine-borane was the least reactive in hydroboration reactions. orientjchem.org Such studies provide a framework for predicting the behavior of this compound in similar reactions.

Comparative studies on solvents have shown that 5-methyl-1,3-dioxolane-4-one, a structurally related dioxolane, exhibits solvent parameters similar to γ-valerolactone (GVL), suggesting its potential as a green polar aprotic solvent in reactions like the Mizoroki–Heck cross-coupling. rsc.org These comparisons of physical and chemical properties are essential for identifying suitable applications and reaction conditions for novel compounds. The reactivity of different aryl sources in such reactions is also compared, noting that substrates with electron-withdrawing groups often show faster conversions. rsc.org

Analytical Methodologies for N,n Dimethyl 1,3 Dioxolan 2 Amine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for assessing the purity of N,N-Dimethyl-1,3-dioxolan-2-amine and monitoring chemical reactions. libretexts.orgrsc.org The choice of chromatographic method depends on the compound's properties, such as its volatility and polarity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. For amine analysis, HPLC is widely used, though it often requires derivatization. nih.govchromatographyonline.com Native amines like this compound may exhibit poor ultraviolet (UV) absorption, making sensitive detection difficult. chromatographyonline.com To overcome this, a chromophoric or fluorophoric tag is attached to the amine molecule prior to analysis.

A common approach involves pre-column derivatization. For instance, dansyl chloride is a reagent that reacts with primary and secondary amines to form highly fluorescent derivatives that can be detected with high sensitivity. nih.gov The separation is typically achieved using a reversed-phase column where the mobile phase is a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient and composition of the mobile phase are optimized to achieve a good resolution and a short analysis time. nih.gov

Table 1: Illustrative HPLC Parameters for Derivatized Amine Analysis

Parameter Typical Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: Aqueous buffer (e.g., acetate)
Gradient Time-programmed gradient from low to high acetonitrile concentration
Flow Rate 1.0 mL/min
Detector Fluorescence Detector (Ex/Em specific to the derivatizing agent) or UV-Vis Detector
Injection Volume 10-20 µL

| Derivatizing Agent | Dansyl chloride, Dinitrofluorobenzene |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. greyhoundchrom.com Given the boiling point of this compound, GC is a suitable method for its analysis. echemi.com The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. bre.com

Direct analysis can be performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds. For enhanced sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) can be employed, as it is highly selective for nitrogen-containing compounds. epa.gov GC coupled with Mass Spectrometry (GC-MS) provides definitive identification by furnishing both retention time data and a mass spectrum of the analyte. nih.gov To improve volatility and peak shape, derivatization, such as silylation or acylation, may be used, although this is more common for primary and secondary amines with active hydrogens. epa.gov

Table 2: Example GC Parameters for Amine and Dioxolane Analysis

Parameter Typical Condition
Column Capillary column (e.g., HP-5, DB-5ms)
Injector Temperature 250-270°C bre.com
Oven Program Initial temp 120°C, ramped to 240°C at 20°C/min bre.com
Carrier Gas Helium or Nitrogen bre.com
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)

| Detector Temperature | 270-300°C bre.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds in a mixture, and determining purity. libretexts.orgwikipedia.org The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel. wikipedia.org The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate via capillary action. wikipedia.org

Components of the sample mixture travel up the plate at different rates depending on their affinity for the stationary and mobile phases, resulting in separation. khanacademy.org For this compound, a silica gel plate would serve as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) would be used. The exact ratio is determined empirically to achieve optimal separation.

Since this compound is not colored, the separated spots must be visualized. This can be achieved by viewing the plate under UV light (254 nm) if the compound quenches fluorescence, or by staining the plate with a developing agent such as iodine vapor or a vanillin (B372448) solution, which reacts with organic compounds to produce colored spots. wikipedia.orgacs.org

Advanced Quantification Methods

Beyond simple detection and separation, accurate quantification is often required. While chromatographic methods with appropriate detectors provide quantitative data, other methods can also be employed.

Spectrophotometric Quantification Techniques

Spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength. Direct UV-Vis spectrophotometry for quantifying this compound is challenging because, like many simple amines, it lacks a strong chromophore and thus has low UV absorbance. chromatographyonline.compmda.go.jp

To utilize spectrophotometry, a derivatization step is necessary to attach a molecule with high molar absorptivity. chromatographyonline.com For example, reacting the amine with a reagent like 2,4-Dinitrofluorobenzene (DNFB) introduces a dinitrophenyl group, which absorbs strongly in the UV-visible region. After the reaction is complete, the concentration of the resulting colored derivative can be measured using a spectrophotometer, and through a calibration curve, be related back to the original concentration of the amine.

Chemical Derivatization Methods for Enhanced Detection

Chemical derivatization is a strategy used to convert an analyte into a product with properties that are more suitable for a given analytical method. epa.gov For a tertiary amine like this compound, derivatization is key for enhancing detection in both HPLC and spectrophotometry and can sometimes improve chromatographic behavior in GC.

Common derivatization strategies for amines include:

For HPLC and Spectrophotometry: Reagents are chosen to add a moiety that is either highly UV-absorbent or fluorescent. Examples include:

Dansyl Chloride: Reacts with amines to produce highly fluorescent derivatives detectable at very low concentrations. nih.gov

2,4-Dinitrofluorobenzene (DNFB): Creates a derivative with strong UV absorbance. chromatographyonline.com

Salicylaldehyde (B1680747): Reacts with amines to form Schiff bases, which can be detected by UV or fluorescence. chromatographyonline.com

For GC: Derivatization aims to increase volatility and thermal stability. While more critical for primary and secondary amines, reagents like N,N-Dimethylformamide dimethylacetal (DMF-DMA) can react with certain functional groups to form more volatile products. sigmaaldrich.com The use of such reagents would depend on the specific reaction conditions and the presence of other reactive sites on the molecule.

The selection of a derivatization reagent depends on the analytical technique being used, the nature of the sample matrix, and the required sensitivity. epa.gov

Method Validation and Optimization Protocols in Academic Research

The process of method validation involves a series of experimental studies to demonstrate that the performance characteristics of the method meet the requirements for the intended analytical applications. These characteristics include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. Optimization of the method, which often precedes or occurs concurrently with validation, aims to find the best experimental conditions to achieve the desired analytical performance.

For a compound such as this compound, analytical methods would likely be based on chromatographic techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The validation of these methods would involve a systematic evaluation of key parameters.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For example, in a chromatographic method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. Peak purity analysis, often performed with a diode array detector or mass spectrometry, can be used to confirm that the chromatographic peak of the analyte is not co-eluting with other substances. nih.gov

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov This is typically determined by analyzing a series of standards of known concentrations and performing a linear regression analysis on the data. The correlation coefficient, y-intercept, and slope of the regression line are key indicators of linearity.

Range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by analyzing a sample of known concentration (a reference material) and comparing the measured value to the certified value. Another approach is a recovery study, where a known amount of the analyte is added to a sample matrix, and the percentage of the analyte recovered is calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

An example of a validation approach for a related dioxolane compound involved the use of stable-isotope dilution gas chromatography-mass spectrometry for the quantitative analysis of 2-n-nonyl-1,3-dioxolane (B1664093) in human serum. In this study, the method demonstrated a lower limit of quantitation (LLOQ) of 0.25 ng/ml and both intra- and inter-assay accuracy and precision of less than or equal to 7.5%. nih.gov Another study on the determination of 1,3-dioxolane (B20135) in workplace air utilized gas chromatography with a flame ionization detector (GC-FID) and demonstrated the capability to measure concentrations in a range of one-tenth up to twice the occupational exposure limit value. publisso.de

While the specific values in the following tables are hypothetical for this compound due to the absence of published data, they represent the types of results that would be generated and presented in a typical method validation study in academic research.

Table 1: Hypothetical Linearity Data for this compound Analysis by GC-MS

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.512,500
1.024,800
2.563,000
5.0124,500
10.0251,000
Linear Regression Analysis
Correlation Coefficient (r²) 0.9995
Slope 25,000
Y-Intercept 500

Table 2: Hypothetical Accuracy and Precision Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)Recovery (%)RSD (%) (Repeatability)
1.00.98 ± 0.0498.04.1
5.05.05 ± 0.15101.03.0
10.09.92 ± 0.2099.22.0

Optimization of an analytical method for this compound would involve systematically adjusting various parameters to achieve the best possible separation and detection. For a GC-MS method, this could include optimizing the GC column type and dimensions, the temperature program of the oven, the injector temperature and mode (e.g., split or splitless), and the carrier gas flow rate. For the MS detector, parameters such as the ionization mode (e.g., electron ionization or chemical ionization), ion source temperature, and the selection of specific ions for monitoring (in selected ion monitoring mode, SIM) would be optimized to enhance sensitivity and selectivity.

Q & A

Basic: What are the recommended synthetic routes for N,N-Dimethyl-1,3-dioxolan-2-amine, and how can purity be optimized?

Answer:
Synthesis typically involves acetal formation between dimethylamine and a glycolaldehyde derivative. For example, cyclocondensation of dimethylamine with 1,2-ethanediol derivatives under acidic catalysis (e.g., using pyridine as a base to neutralize byproducts) . Purification often employs fractional distillation or column chromatography, with purity validation via gas chromatography (GC) or HPLC. Ensure anhydrous conditions to prevent hydrolysis of the dioxolane ring .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the dioxolane ring structure (e.g., δ ~4.5 ppm for OCH2_2 protons) and dimethylamine groups (δ ~2.2 ppm for N–CH3_3) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 117 (C5_5H11_{11}NO2+_2^+) and fragmentation patterns validate the backbone .
  • IR Spectroscopy : Stretching vibrations for C–O (1100–1050 cm1^{-1}) and N–CH3_3 (2800–2700 cm1^{-1}) are diagnostic.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors; the compound may decompose under heat, releasing toxic byproducts .
  • Storage : Keep in sealed containers under inert gas (N2_2) at 2–8°C to minimize oxidation .

Advanced: How does the dioxolane ring influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The dioxolane ring stabilizes adjacent electrophilic centers through electron donation, enhancing reactivity in SN2^2 reactions. For instance, the amine group can act as a nucleophile in alkylation reactions, while the ring’s strain may facilitate ring-opening under acidic conditions (e.g., HCl hydrolysis yields dimethylamine and glycolic acid derivatives) .

Advanced: Can this compound serve as a ligand in coordination chemistry?

Answer:
The dimethylamine and ether oxygen atoms provide potential binding sites for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Computational studies (DFT) suggest chelation via the amine and one oxygen, forming a 5-membered ring. Experimental validation via UV-Vis and X-ray crystallography is recommended .

Advanced: How should researchers address contradictions in reported solubility data?

Answer:
Discrepancies may arise from impurities or solvent polarity variations. Standardize solubility tests using USP methods:

Prepare saturated solutions in water, ethanol, and DMSO.

Filter and quantify via gravimetry or UV absorbance.

Cross-validate with Hansen solubility parameters .

Methodological: What strategies optimize reaction yields in derivatization of this compound?

Answer:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) accelerate acetal formation.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

Advanced: What computational tools predict the compound’s behavior under varying pH?

Answer:

  • pKa Prediction : Use software like MarvinSketch (ChemAxon) to estimate amine pKa (~9.5), indicating protonation below pH 7.
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in acidic vs. neutral conditions to identify degradation products .

Basic: How should waste containing this compound be disposed?

Answer:

  • Neutralization : Treat with dilute HCl to protonate the amine, followed by incineration.
  • Regulatory Compliance : Follow EPA guidelines for amine waste (40 CFR 261.24) and document disposal via SDS protocols .

Advanced: What role does steric hindrance play in its application as a catalyst?

Answer:
The dimethyl groups restrict access to the amine lone pair, reducing catalytic efficiency in bulky substrates. Mitigate by modifying the dioxolane ring (e.g., substituting methyl with smaller groups) or using mesoporous supports to immobilize the catalyst .

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